molecular formula C19H18ClN3O5S B1631645 5-R-Rivaroxaban CAS No. 865479-71-6

5-R-Rivaroxaban

Cat. No.: B1631645
CAS No.: 865479-71-6
M. Wt: 435.9 g/mol
InChI Key: KGFYHTZWPPHNLQ-CQSZACIVSA-N
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Description

5-R-Rivaroxaban is a stereoisomer of Rivaroxaban, a direct oral anticoagulant (DOAC) that inhibits Factor Xa. It is used to prevent and treat thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE). Rivaroxaban is known for its predictable pharmacokinetics and pharmacodynamics, which eliminate the need for routine coagulation monitoring .

Scientific Research Applications

5-R-Rivaroxaban has numerous applications in scientific research:

    Chemistry: It is studied for its unique chemical properties and potential modifications to enhance its efficacy.

    Biology: Research focuses on its interactions with biological molecules and its effects on cellular processes.

    Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in preventing thromboembolic events.

    Industry: It is used in the pharmaceutical industry for the development of anticoagulant therapies

Mechanism of Action

Target of Action

5-R-Rivaroxaban, commonly known as Rivaroxaban, is an anticoagulant and the first orally active direct factor Xa inhibitor . Its primary target is Factor Xa, a coagulation factor that plays a central role in the coagulation cascade . Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa) .

Mode of Action

Rivaroxaban competitively inhibits free and clot-bound factor Xa . By blocking the activity of Factor Xa, Rivaroxaban prevents thrombin generation, thereby exerting its anticoagulant effect . This inhibition of Factor Xa activity by Rivaroxaban is closely correlated with its plasma concentration .

Biochemical Pathways

Rivaroxaban affects the coagulation pathway by inhibiting Factor Xa. Factor Xa occupies a central position in the coagulation cascade, being activated by both the intrinsic and extrinsic coagulation pathways . By inhibiting Factor Xa, Rivaroxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thus preventing the formation of fibrin clots .

Pharmacokinetics

Rivaroxaban exhibits predictable pharmacokinetics. It is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . The oral bioavailability of Rivaroxaban is high (80–100%) for the 10 mg tablet . Elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . Rivaroxaban has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

Result of Action

The primary result of Rivaroxaban’s action is anticoagulation, which is achieved by inhibiting Factor Xa and thus preventing thrombin generation . This leads to a reduction in the formation of fibrin clots, thereby preventing thromboembolic events .

Action Environment

Environmental factors such as diet and concomitant medications can influence the action of Rivaroxaban. Furthermore, the pharmacokinetics of Rivaroxaban is consistent across a broad range of different patient populations studied , suggesting that individual patient characteristics may also influence its action.

Safety and Hazards

Rivaroxaban can cause you to bleed more easily. Call your doctor at once if you have signs of bleeding such as: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual bleeding); pain, swelling, new drainage, or excessive bleeding from a wound . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-R-Rivaroxaban competitively inhibits free and clot-bound Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin . By inhibiting Factor Xa, this compound disrupts the coagulation cascade, reducing thrombin generation and clot formation .

Cellular Effects

This compound has been reported to cause some side effects at the cellular level. These include bleeding, feeling dizzy or faint, and changes in some blood tests . It’s also been reported to cause tiredness and lack of energy, shortness of breath, noticeable heartbeats (heart palpitations), and paler than usual skin .

Molecular Mechanism

This compound works by blocking the activity of the clotting protein Factor Xa . This inhibition interrupts the intrinsic and extrinsic pathways of the blood coagulation cascade, inhibiting both thrombin formation and the development of thrombi .

Temporal Effects in Laboratory Settings

This compound has a predictable pharmacokinetic and pharmacodynamic profile. It has a rapid onset of action within 2–4 hours and a half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, one study found that oral administration of rivaroxaban to cats was safe and well tolerated over a range of doses .

Metabolic Pathways

This compound is metabolized via cytochrome P450 (CYP) 3A4 and CYP2J2, as well as by CYP-independent mechanisms . It has a dual mode of elimination; two-thirds of the drug undergoes metabolic degradation in the liver, half of which is excreted via the kidneys and half via the hepatobiliary route .

Transport and Distribution

This compound is partially excreted by the kidneys, accounting for one-third of the overall elimination of unchanged active drug . It is also a substrate of P-glycoprotein, which can affect its distribution within the body .

Preparation Methods

The synthesis of 5-R-Rivaroxaban involves several steps. One method includes reacting 4-(4-aminophenyl)-3-morpholone with 5-chloro-N-(2-epoxyethanemethyl)-2-thienylformamide to obtain 5-chlorothienyl-2-{®-2-hydroxy-3-[4-(3-oxo-4-morpholinyl)phenylamino]-propyl}amide. This intermediate is then reacted with N,N’-carbonyldiimidazole and 4-dimethylaminopyridine under stirring and heating conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

5-R-Rivaroxaban undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: It can undergo substitution reactions, particularly involving the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Comparison with Similar Compounds

5-R-Rivaroxaban is compared with other DOACs such as Apixaban and Edoxaban. While all these compounds inhibit Factor Xa, this compound is unique due to its specific stereochemistry, which may influence its pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Properties

IUPAC Name

5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468042
Record name 5-R-Rivaroxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865479-71-6
Record name Rivaroxaban, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865479716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-R-Rivaroxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVAROXABAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJP4GEG36M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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